
5-Allyl-2-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent The structure of this compound includes an allyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-methoxyphenylboronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include a palladium catalyst, a base, and a solvent such as water or an organic solvent. The reaction is carried out under mild conditions, making it suitable for a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, high-purity reagents, and scalable reaction setups. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for high functional group tolerance .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
5-Allyl-2-methoxyphenylboronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Allyl-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug development and catalysis. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Allyl-2-methoxyphenylboronic acid include:
- 2-Methoxy-5-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an allyl group and a methoxy group on the phenyl ring. This structural feature imparts distinct reactivity and properties, making it particularly useful in specific synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
(2-methoxy-5-prop-2-enylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-3-4-8-5-6-10(14-2)9(7-8)11(12)13/h3,5-7,12-13H,1,4H2,2H3 |
Clé InChI |
SPOAFXWMRZGCSP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)CC=C)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
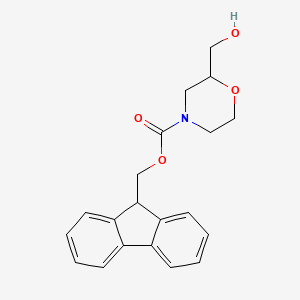
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
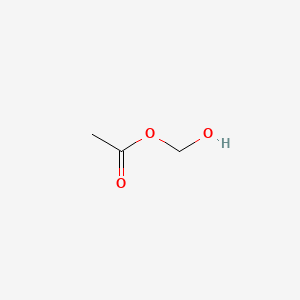
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
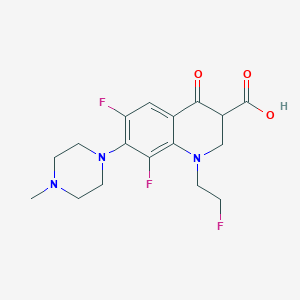
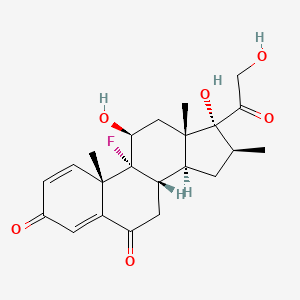

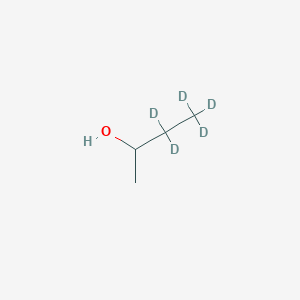

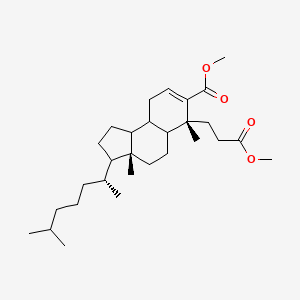
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)

